molecular formula C15H25N3 B2584303 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline CAS No. 927976-82-7

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline

Cat. No.: B2584303
CAS No.: 927976-82-7
M. Wt: 247.386
InChI Key: JRZFNDSCZVTJGQ-UHFFFAOYSA-N
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Description

4-[2-Amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline (molecular formula: C₁₆H₂₅N₃) is a tertiary amine derivative featuring a piperidine-substituted ethylamine side chain attached to a dimethylaniline core. The piperidine moiety introduces a six-membered saturated ring with a secondary amine, which enhances steric bulk and basicity compared to simpler aliphatic or aromatic substituents.

Properties

IUPAC Name

4-(2-amino-1-piperidin-1-ylethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(2)14-8-6-13(7-9-14)15(12-16)18-10-4-3-5-11-18/h6-9,15H,3-5,10-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFNDSCZVTJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline involves multiple steps, including the functionalization of unsaturated intermediates. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the cyclization and amination of suitable precursors .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of cost-effective catalysts to ensure high yield and purity. The development of fast and cost-effective methods for the synthesis of substituted piperidines is a crucial task in modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antidepressant Activity

Research indicates that compounds similar to 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline may exhibit antidepressant-like effects through their interaction with serotonin receptors. For instance, studies on related piperidine derivatives have shown promising results as selective serotonin 5-HT1A receptor agonists, which are crucial for developing new antidepressants . These compounds preferentially activate specific signaling pathways, leading to distinct in vivo profiles that could enhance therapeutic outcomes for depression.

1.2. Analgesic Properties

The structural similarity of this compound to known analgesics suggests potential applications in pain management. For example, derivatives of piperidine have been explored for their efficacy in treating chronic pain conditions due to their ability to modulate pain pathways . The exploration of 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline in this context could yield new insights into its analgesic properties.

Coordination Chemistry

2.1. Ligand Development

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline can serve as a neutral tetraamine ligand in transition metal complexes. Research has demonstrated the synthesis of metal-halide complexes using similar dimethylaniline units, which exhibit unique electronic properties and catalytic activity . The ability of this compound to form stable complexes with various metals enhances its potential applications in catalysis and materials science.

Materials Science Applications

3.1. Polymer Synthesis

The compound's amine functionality allows it to participate in polymerization reactions, leading to the development of new polymeric materials with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications.

3.2. Coatings and Adhesives

Given its chemical structure, 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline may also be utilized in formulating advanced coatings and adhesives. Its ability to enhance adhesion properties and resistance to environmental degradation presents opportunities in the development of durable materials for construction and automotive industries.

Case Studies and Research Findings

StudyFindings
Serotonin Receptor AgonistsDemonstrated that related compounds can selectively activate serotonin pathways, showing potential as antidepressants .
Transition Metal ComplexesExplored the synthesis of metal complexes that exhibit unique catalytic properties using similar amine ligands .
Polymer ApplicationsInvestigated the use of piperidine derivatives in enhancing polymer properties for industrial applications .

Mechanism of Action

The mechanism of action of 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, leading to changes in neuronal signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethylamine Side Chain

The ethylamine side chain’s substituents significantly influence physicochemical properties and biological activity. Key analogs include:

4-[2-Amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline
  • Molecular formula : C₁₈H₂₁N₃
  • Key substituent : Indole (aromatic heterocycle) replaces piperidine.
  • This compound’s larger aromatic system reduces flexibility compared to the piperidine analog .
4-[2-Amino-1-(dimethylamino)ethyl]-N,N-dimethylaniline
  • Molecular formula : C₁₂H₁₉N₃ (based on partial data in )
  • Key substituent: Dimethylamino group replaces piperidine.
4-(2-Aminoethyl)-N,N-dimethylaniline
  • Key substituent : Simple ethylamine chain without cyclic substituents.
  • Impact : Reduced steric bulk and basicity compared to piperidine or indole derivatives, making it a versatile intermediate for further functionalization (e.g., coupling with carboxylic acids to form amides, as in ).

Substituent Variations on the Aromatic Core

Fluorinated Stilbene Derivatives (e.g., 4-Styryl-N,N-dimethylaniline, 4d)
  • Molecular formula : C₁₆H₁₇N
  • Key feature : Styryl group replaces the ethylamine side chain.
  • Biological activity : Demonstrates potent Wnt pathway inhibition in colorectal cancer (CRC) cells at 30 µM, surpassing resveratrol derivatives. Fluorination at the styryl group (e.g., 4e, 4f) further enhances activity, achieving efficacy at 10 µM .
  • Comparison : Unlike the target compound, these analogs prioritize planar aromatic extensions for intercalation or receptor antagonism rather than amine-based interactions.
Pyrimidine- and Pyridazine-Containing Analogs (e.g., Compound 6b, 6d)
  • Example : N,N-Dimethyl-4-(1-phenyl-2-(pyrimidin-4-yl)ethyl)aniline (6b)
  • Molecular formula : C₂₀H₂₁N₃
  • Key feature : Pyrimidine and phenyl groups introduce hydrogen-bond acceptors and aromatic bulk.
  • Impact : Such substituents may enhance binding to enzymes or receptors requiring dual hydrophobic and polar interactions, as seen in kinase inhibitors .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) Reference
4-[2-Amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline C₁₆H₂₅N₃ Piperidine, ethylamine Structural focus; potential receptor targeting
4-[2-Amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline C₁₈H₂₁N₃ Indole, ethylamine Not specified
4-Styryl-N,N-dimethylaniline (4d) C₁₆H₁₇N Styryl group Wnt pathway inhibition (30 µM)
4-(2-Aminoethyl)-N,N-dimethylaniline (2a) C₁₀H₁₆N₂ Ethylamine Intermediate for indole-2-carboxamides
N,N-Dimethyl-4-(1-phenyl-2-(pyrimidin-4-yl)ethyl)aniline (6b) C₂₀H₂₁N₃ Pyrimidine, phenyl Synthetic focus; potential kinase targeting

Key Insights from Comparative Analysis

  • Piperidine vs. Indole : Piperidine’s saturated ring may confer better metabolic stability than indole’s aromatic system, which is prone to oxidative metabolism .
  • Fluorinated Stilbenes: The dimethylaniline core combined with fluorinated styryl groups achieves nanomolar-level Wnt inhibition, suggesting that electronic effects (e.g., fluorine’s electronegativity) enhance target engagement .
  • Synthetic Flexibility : Ethylamine-substituted analogs (e.g., 2a) serve as versatile intermediates for coupling reactions, whereas piperidine or pyrimidine derivatives require specialized substitution strategies (e.g., nucleophilic substitutions, Pd/C reductions) .

Biological Activity

Overview

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline, a piperidine derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological targets, influencing numerous biochemical pathways.

  • Molecular Formula : C15H25N3
  • Molar Mass : 247.38 g/mol
  • CAS Number : 927976-82-7

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cell signaling pathways. Piperidine derivatives are known to interact with various receptors, including G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes.

Target Interaction

4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline is believed to target:

  • Dopamine Receptors : Potentially influencing mood and behavior.
  • Serotonin Receptors : Implicated in mood regulation and anxiety.

This interaction may result in a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties.

Biological Activity

Recent studies have explored the cytotoxic effects of similar piperidine derivatives, indicating that compounds within this class may exhibit significant anticancer properties. For example, derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic activity of piperidine derivatives against several cancer cell lines (e.g., MDA-MB-231, SUIT-2, HT-29). Results indicated that compounds similar to 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline exhibited enhanced potency compared to standard chemotherapeutics like cisplatin .
  • Neuropharmacological Effects :
    • Research into the neuropharmacological properties of piperidine derivatives suggests potential applications in treating neurodegenerative diseases. Compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress
AnalgesicPotential modulation of pain pathways
Anti-inflammatoryInhibits inflammatory mediators

Synthesis and Derivatives

The synthesis of 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline typically involves multi-step organic reactions, including:

  • Hydrogenation of Pyridine Derivatives : Utilizing catalysts such as cobalt or nickel.

This compound serves as a building block for synthesizing more complex molecules with enhanced biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting a piperidine-containing intermediate with N,N-dimethylaniline derivatives under controlled pH and temperature (e.g., 60–80°C) improves yield. Purification via column chromatography (using solvents like dichloromethane/ethyl acetate gradients) and characterization via 1H^1H-NMR and LC-MS are critical for confirming structural integrity . Optimization may involve adjusting stoichiometric ratios (e.g., 1.2:1 amine:electrophile) or using catalysts like triethylamine to enhance reaction efficiency.

Q. Which analytical techniques are essential for verifying the purity and structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, with piperidine and aromatic protons typically appearing at δ 1.4–2.8 ppm and δ 6.8–7.2 ppm, respectively .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ = 276.37 g/mol) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • Emergency Procedures : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s selectivity for neurotransmitter receptors (e.g., dopamine D3 vs. D2 receptors)?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H-labeled ligands (e.g., 3H^3H-spiperone for D2 receptors) in competition assays. Calculate IC50_{50} values and convert to Ki_i using the Cheng-Prusoff equation.
  • Functional Assays : Measure cAMP inhibition (D3) or calcium flux (D2) in transfected HEK293 cells. A >10-fold selectivity ratio (D3/D2) indicates specificity .
  • Structural Modifications : Introduce substituents (e.g., chlorine at the arylpiperazine moiety) to enhance D3 affinity, guided by molecular docking (e.g., AutoDock Vina) .

Q. What computational strategies predict the binding affinity and pharmacokinetic properties of derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., D3 receptor homology models) using GROMACS to assess binding stability.
  • ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–3), blood-brain barrier permeability, and CYP450 metabolism. Derivatives with high polar surface area (>80 Ų) may exhibit poor bioavailability .

Q. How can contradictory pharmacological data (e.g., varying IC50_{50} values across studies) be resolved methodologically?

  • Methodological Answer :

  • Meta-Analysis Framework : Standardize assay conditions (e.g., buffer pH, cell line origin) and apply statistical models (e.g., mixed-effects regression) to account for inter-study variability .
  • Dose-Response Validation : Replicate experiments with internal controls (e.g., known agonists/antagonists) to confirm reproducibility. Use Hill slopes to identify non-specific binding artifacts .

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